N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential pharmaceutical applications. This compound features a unique combination of a chloro-fluorophenyl moiety and a pyrrolo-pyrimidine structure, indicating its potential as a bioactive agent.
The compound's structure suggests it may be synthesized through various organic chemistry techniques, including mechanochemical methods and traditional synthetic routes. The presence of multiple functional groups highlights its versatility in medicinal chemistry.
This compound can be classified under several categories:
The synthesis of N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can involve several steps:
The synthesis may utilize reagents such as:
Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular structure of N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features:
Key molecular data includes:
N-(2-chloro-4-fluorophenyl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may participate in various chemical reactions such as:
Understanding the reactivity of each functional group is crucial for predicting how this compound might behave in biological systems or during synthetic transformations.
Research into related pyrrolo-pyrimidine compounds suggests that they may exhibit anti-cancer properties by inhibiting key enzymes involved in tumor growth.
The physical properties of N-(2-chloro-4-fluorophenyl)-2-{(3-cyclopropyl)-4-(oxo)-7-(phenyl)-pyrrolo[3,2-d]pyrimidin}-sulfanyl acetamide may include:
Chemical properties include:
Relevant data from similar compounds suggest careful handling due to potential reactivity with strong acids or bases.
N-(2-chloro-4-fluorophenyl)-2-{(3-cyclopropyl)-4-(oxo)-7-(phenyl)-pyrrolo[3,2-d]pyrimidin}-sulfanyl acetamide has potential applications in:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: